2-chloro-N'-(phenylacetyl)acetohydrazide
Description
Properties
IUPAC Name |
N'-(2-chloroacetyl)-2-phenylacetohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN2O2/c11-7-10(15)13-12-9(14)6-8-4-2-1-3-5-8/h1-5H,6-7H2,(H,12,14)(H,13,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDXVUWFNHBPXTH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NNC(=O)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Reaction Pathways for 2 Chloro N Phenylacetyl Acetohydrazide
Retrosynthetic Analysis of 2-chloro-N'-(phenylacetyl)acetohydrazide
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For this compound, the primary disconnections are made at the two amide (acyl-nitrogen) bonds.
Two logical retrosynthetic pathways emerge from this analysis:
Pathway A: This pathway involves a disconnection of the two C-N bonds linked to the hydrazine (B178648) core. This deconstruction leads to hydrazine and two separate acylating agents: phenylacetyl chloride and chloroacetyl chloride. A stepwise synthesis would involve the mono-acylation of hydrazine to form an intermediate hydrazide, followed by a second, different acylation.
Pathway B: An alternative disconnection can be made at the N-N bond. However, this is a less common synthetic strategy for this class of compounds, as the direct coupling of two different amide fragments is often challenging. The more synthetically viable approach remains the construction of the N-N backbone first, followed by acylation.
The most practical synthetic approach derived from this analysis involves the sequential acylation of a hydrazine derivative. This can be achieved by first reacting hydrazine hydrate with phenylacetyl chloride to form phenylacetylhydrazide, which is then subsequently acylated with chloroacetyl chloride. Alternatively, chloroacetohydrazide could be synthesized first, followed by reaction with phenylacetyl chloride.
| Precursor 1 | Precursor 2 | Precursor 3 |
| Phenylacetyl chloride | Chloroacetyl chloride | Hydrazine hydrate |
| Phenylacetylhydrazide | Chloroacetyl chloride | |
| Chloroacetohydrazide | Phenylacetyl chloride |
This table showcases potential starting materials based on the retrosynthetic analysis.
Classical Synthetic Routes to N,N'-Diacylated Hydrazines
The synthesis of N,N'-diacylated hydrazines, such as this compound, traditionally relies on well-established acylation and condensation reactions.
Acylation Reactions of Hydrazine Derivatives
The most direct method for synthesizing N,N'-diacylated hydrazines is through the acylation of hydrazine or its derivatives. researchgate.net This involves the reaction of a hydrazine moiety with an acylating agent, typically an acyl halide, anhydride, or ester.
The synthesis can proceed in a stepwise manner to produce an unsymmetrical diacylhydrazine:
Formation of the Mono-Acylhydrazine Intermediate: Hydrazine hydrate is reacted with one equivalent of an acylating agent (e.g., phenylacetyl chloride) to form the corresponding mono-acylhydrazine (phenylacetylhydrazide).
Second Acylation: The isolated mono-acylhydrazine is then reacted with a second, different acylating agent (e.g., chloroacetyl chloride) to yield the final unsymmetrical N,N'-diacylated product.
Using highly reactive acylating agents like acyl chlorides often necessitates careful control of reaction conditions to avoid side reactions and the formation of symmetrical diacylhydrazines. thieme-connect.com The reactivity of the acylating agent is a critical factor; acyl chlorides and anhydrides are highly reactive, while esters require harsher conditions or activation. thieme-connect.com The use of activated amides has also been developed as a method for acyl hydrazide synthesis under mild, transition-metal-free conditions. organic-chemistry.org
| Acylating Agent | Reactivity | Conditions | Reference |
| Acyl Chlorides | High | Often requires base, low temperature | researchgate.net |
| Acyl Anhydrides | High | Similar to acyl chlorides | thieme-connect.com |
| Carboxylic Acids | Low | Requires activating agent (e.g., DCC) or high heat | researchgate.netpharm.or.jp |
| Esters | Low | Requires harsh conditions or catalysis | thieme-connect.com |
| Activated Amides | Moderate | Mild, aqueous conditions | organic-chemistry.org |
This table compares various acylating agents used in the synthesis of acyl hydrazides.
Condensation Strategies for Acetohydrazides
Condensation reactions are characterized by the joining of two molecules with the elimination of a small molecule, such as water, ammonia, or an alcohol. wikipedia.orglibretexts.org In the context of synthesizing the target molecule, a key step is the formation of the initial acetohydrazide intermediate, which is a condensation reaction.
For instance, the reaction between a carboxylic acid (like phenylacetic acid) and hydrazine hydrate at elevated temperatures is a condensation reaction that produces phenylacetylhydrazide and water. pharm.or.jp Similarly, the reaction of an ester (e.g., ethyl phenylacetate) with hydrazine hydrate, known as hydrazinolysis, yields the hydrazide and an alcohol. This method is frequently employed for the synthesis of various acetohydrazide derivatives. proquest.com
Optimization of Reaction Conditions for this compound Synthesis
Solvent Effects and Catalysis
The choice of solvent and catalyst significantly influences the outcome of acylation and condensation reactions.
Solvent Effects: Solvents play a critical role in solubilizing reactants and influencing reaction rates. For the acylation of hydrazines, aprotic solvents like 1,4-dioxane or dichloromethane (DCM) are often used, especially when working with moisture-sensitive acyl chlorides. organic-chemistry.org In some modern approaches, reactions are performed in aqueous environments, offering a greener alternative. organic-chemistry.org For condensation reactions, alcohols like ethanol are common solvents. proquest.comproquest.com
Catalysis: Both acid and base catalysis are employed in the synthesis of hydrazides.
Acid Catalysis: A catalytic amount of a strong acid like sulfuric acid or a milder acid like glacial acetic acid can protonate the carbonyl oxygen of the carboxylic acid or ester, making it more electrophilic and susceptible to nucleophilic attack by hydrazine. proquest.com
Base Catalysis: Bases such as cesium carbonate (Cs2CO3) or organic bases like 4-dimethylaminopyridine (DMAP) can be used. organic-chemistry.orggoogle.com Bases can deprotonate the hydrazine to increase its nucleophilicity or act as acyl transfer catalysts, as is the case with DMAP. google.com In some instances, metal catalysts like Copper(I) iodide (CuI) have been used for coupling N-acyl-N′-substituted hydrazines with aryl iodides. organic-chemistry.org
Temperature and Pressure Optimization (e.g., Microwave-Assisted Synthesis)
Conventional heating methods often require long reaction times and high temperatures, which can lead to product degradation. Microwave-assisted synthesis has emerged as a powerful tool to overcome these limitations. japtronline.com
Microwave irradiation can dramatically accelerate organic reactions by efficiently heating the reaction mixture. neliti.com This technique has been successfully applied to the synthesis of acid hydrazides and N-acylhydrazones, resulting in significantly reduced reaction times and often improved yields compared to conventional heating. japtronline.com For example, syntheses that take several hours under conventional reflux can often be completed in a matter of minutes in a microwave reactor. neliti.com The reaction power and temperature can be precisely controlled to optimize the synthesis.
| Method | Typical Reaction Time | Typical Yield | Key Advantages | Reference |
| Conventional Heating | Hours (e.g., 5-12 h) | Good to Excellent | Simple setup | proquest.comjaptronline.com |
| Microwave-Assisted Synthesis | Minutes (e.g., 3-10 min) | Excellent (often >85%) | Rapid, high yields, cleaner reactions | japtronline.comneliti.com |
This table provides a comparative overview of conventional versus microwave-assisted synthesis for hydrazide derivatives.
Green Chemistry Approaches in Hydrazide Synthesis
In contemporary pharmaceutical and chemical research, the principles of green chemistry are increasingly integral to the development of synthetic methodologies. These principles aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The synthesis of hydrazide derivatives, a class of compounds recognized for their importance as intermediates in the preparation of various pharmaceuticals and agrochemicals, has been a significant focus for the application of greener and more sustainable methods. egranth.ac.in Traditional methods for hydrazide synthesis often involve prolonged reaction times, the use of volatile and toxic organic solvents, and high energy consumption. In contrast, green chemistry approaches offer environmentally benign, efficient, and economically viable alternatives. These modern techniques include microwave-assisted synthesis, ultrasound irradiation, and solvent-free reaction conditions, which align with the core green chemistry principle of "design for energy efficiency." egranth.ac.in
Several innovative and eco-friendly strategies have been developed for the synthesis of hydrazides that could be applicable to the preparation of this compound. These methods not only enhance reaction rates and yields but also significantly reduce the environmental footprint of the synthetic process.
Microwave-Assisted Synthesis
Microwave irradiation has emerged as a powerful tool in organic synthesis, offering a significant improvement over conventional heating methods. egranth.ac.in In the synthesis of hydrazides, microwave energy promotes the rapid and efficient hydrazinolysis of esters or carboxylic acids. chemmethod.comresearchgate.net This technique leads to a substantial reduction in reaction times—from several hours to mere minutes—while often providing higher product yields. chemmethod.comresearchgate.net The advantages stem from the direct and uniform heating of the reaction mixture, which minimizes localized overheating and the formation of byproducts. fip.org For instance, the synthesis of 4-hydroxybenzoic acid hydrazide via microwave irradiation was completed in 3 minutes with a 93% yield, whereas the conventional reflux method required 3-7 hours. chemmethod.com This efficiency makes microwave-assisted synthesis a highly attractive green alternative for producing hydrazide intermediates. egranth.ac.inchemmethod.com
Comparative Data for Hydrazide Synthesis: Conventional vs. Microwave Method
| Compound | Synthesis Method | Reaction Time | Yield (%) | Reference |
|---|---|---|---|---|
| 4-Hydroxybenzoic acid hydrazide | Conventional (Reflux) | 3-7 hours | Not specified | chemmethod.com |
| 4-Hydroxybenzoic acid hydrazide | Microwave Irradiation | 3 minutes | 93% | chemmethod.com |
| 2-Chloro-N-p-tolylacetamide | Conventional | 5-6 hours | Moderate | researchgate.net |
| 2-Chloro-N-p-tolylacetamide | Microwave Irradiation | 5-10 minutes | 50-80% | researchgate.net |
| Quinoline Derivatives | Conventional | 4 hours | 62-65% | nih.gov |
| Quinoline Derivatives | Microwave Irradiation | 10 seconds | 92-97% | nih.gov |
Ultrasound-Assisted Synthesis
Sonochemistry, the application of ultrasound to chemical reactions, provides another effective green synthetic route. Ultrasound irradiation enhances chemical reactivity through the phenomenon of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid. This process generates localized hot spots with extreme temperatures and pressures, accelerating reaction rates. The ultrasound-assisted synthesis of hydrazide derivatives has been shown to be significantly faster and more productive than conventional methods. nih.govlew.ro A notable advantage is the ability to use environmentally friendly solvent systems, such as water-glycerol mixtures, which increases the green credentials of the process. nih.gov The synthesis of hydrazine carboxamides, for example, was achieved in 5-20 minutes using ultrasonication, a substantial improvement over conventional heating which can take up to 48 hours. nih.gov Simultaneous microwave and ultrasound irradiation has also been explored, demonstrating a dramatic promotion of the hydrazinolysis of esters. rsc.org
Solvent-Free Synthesis (Grinding Technique)
One of the most eco-friendly approaches involves the complete elimination of organic solvents. Solvent-free synthesis using grinding techniques represents a significant advancement in green chemistry. researchgate.net In this method, solid reactants are ground together in a mortar with a pestle at room temperature. The mechanical energy from grinding initiates the reaction, often leading to the formation of a solid product mass within minutes. researchgate.net This technique has been successfully applied to the synthesis of hydrazides directly from carboxylic acids and hydrazine hydrate. The key benefits include simplicity of the procedure, mild reaction conditions, avoidance of toxic solvents, and a straightforward workup, which often involves simple crystallization from a green solvent like ethanol. researchgate.net
Organocatalysis
The use of recyclable and non-toxic organocatalysts is another cornerstone of green hydrazide synthesis. Catalysts like L-proline have been employed to facilitate the synthesis of hydrazide derivatives under mild conditions. mdpi.com This approach is characterized by its efficiency, the reusability of the catalyst, and its alignment with sustainable chemical practices. mdpi.comscilit.com The use of such catalysts can shorten reaction times and improve yields while avoiding the use of hazardous reagents. scilit.com
These green chemistry methodologies offer robust and sustainable pathways for the synthesis of hydrazides. Their application to the synthesis of this compound could provide significant advantages over traditional methods, resulting in a more efficient, cost-effective, and environmentally responsible process.
Based on a comprehensive search of available scientific literature and chemical databases, detailed experimental spectroscopic and crystallographic data for the specific compound this compound (CAS No. 199938-15-3) is not publicly available. While the compound is listed by chemical suppliers, peer-reviewed research articles containing its synthesis and in-depth characterization as required by the outlined sections could not be located.
Therefore, it is not possible to generate a scientifically accurate article with detailed research findings and data tables for the following requested sections:
Advanced Spectroscopic and Crystallographic Structural Characterization of 2 Chloro N Phenylacetyl Acetohydrazide
Vibrational Spectroscopy Characterization
Raman Spectroscopy Applications
Without published experimental data, creating the requested content would require speculation, which would violate the core requirements for scientific accuracy and reliance on verifiable sources.
Mass Spectrometry (MS) for Molecular Confirmation and Fragmentation Analysis
Mass spectrometry is a critical analytical technique for confirming the molecular weight of a synthesized compound and elucidating its structure through fragmentation analysis. For 2-chloro-N'-(phenylacetyl)acetohydrazide (C₁₀H₁₁ClN₂O₂), the molecular weight is 226.66 g/mol . The presence of chlorine would be indicated by a characteristic isotopic pattern for the molecular ion peak (M⁺), with a second peak (M+2) approximately one-third the intensity of the M⁺ peak, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.
Under electron ionization (EI), the molecule is expected to undergo fragmentation through several predictable pathways common to hydrazides, amides, and aromatic compounds. The fragmentation pattern is dictated by the weakest bonds and the stability of the resulting fragments.
Plausible Fragmentation Pathways:
α-Cleavage: Cleavage of bonds adjacent to the carbonyl groups is a common fragmentation route. This could lead to the loss of the chloromethyl radical (•CH₂Cl) or the formation of the phenylacetyl cation.
N-N Bond Cleavage: The single bond between the two nitrogen atoms is relatively weak and susceptible to cleavage, leading to the formation of distinct fragment ions corresponding to the chloroacetylamide and phenylacetyl moieties.
McLafferty Rearrangement: While less direct in this structure, rearrangements involving hydrogen transfer from the phenylacetyl methylene (B1212753) group to a carbonyl oxygen could occur, followed by subsequent cleavage.
Loss of Small Molecules: Elimination of stable neutral molecules such as carbon monoxide (CO) or ketene (B1206846) (CH₂=C=O) from larger fragments is also anticipated.
A hypothetical table of major fragments is presented below.
Interactive Table: Predicted Mass Spectrometry Fragments This table outlines the plausible fragments of this compound and their corresponding mass-to-charge ratios (m/z).
| Fragment Ion Structure | Proposed Origin | m/z (for ³⁵Cl) |
| [C₁₀H₁₁ClN₂O₂]⁺• | Molecular Ion | 226 |
| [C₆H₅CH₂CO]⁺ | Cleavage of N-N bond | 119 |
| [C₆H₅CH₂]⁺ | Loss of CO from [C₆H₅CH₂CO]⁺ | 91 |
| [ClCH₂CONHNH]⁺ | Cleavage of N-N bond | 108 |
| [ClCH₂CO]⁺ | α-cleavage | 77 |
Single-Crystal X-ray Diffraction Analysis of this compound
Single-crystal X-ray diffraction provides definitive information about the three-dimensional arrangement of atoms in the solid state. Although no specific crystal structure has been reported for the title compound, analysis of related structures allows for a detailed prediction of its molecular geometry and intermolecular interactions.
Determination of Molecular Conformation and Geometry in the Solid State
Based on crystal structures of similar N'-acetylacetohydrazide and acylhydrazone derivatives, the molecule of this compound is expected to adopt a largely planar conformation in the core hydrazide region (-CO-NH-NH-CO-). mdpi.com This planarity is a common feature that facilitates efficient crystal packing.
The orientation of the phenyl ring relative to the adjacent carbonyl group.
The torsion angle around the N-N bond.
The conformation of the chloroacetyl group, particularly the C-C(=O)-C-Cl torsion angle.
Studies on analogous compounds often show that the conformations are stabilized by intramolecular interactions. researchgate.net The bond lengths and angles are predicted to be within standard ranges for their respective bond types.
Interactive Table: Predicted Geometric Parameters This table provides expected bond lengths and angles based on data from analogous crystal structures.
| Parameter | Predicted Value | Structural Analogue Reference |
| C=O Bond Length | ~1.23 Å | mdpi.com |
| N-N Bond Length | ~1.39 Å | mdpi.com |
| C-Cl Bond Length | ~1.78 Å | researchgate.net |
| C-N-N Bond Angle | ~118° | mdpi.com |
| N-N-C Bond Angle | ~116° | mdpi.com |
| Dihedral Angle (Phenyl Ring vs. Hydrazide Plane) | 60-85° | mdpi.com |
Analysis of Hydrogen Bonding Networks and Supramolecular Assembly
The presence of both hydrogen bond donors (the two N-H groups) and acceptors (the two C=O oxygen atoms) makes hydrogen bonding the primary driver of supramolecular assembly in the crystal lattice of this compound. nih.gov Based on numerous studies of similar hydrazide and amide structures, strong intermolecular N-H···O hydrogen bonds are expected to be the dominant interaction. nih.govnih.gov
These interactions typically lead to the formation of well-defined, repeating structural motifs:
Chains: Molecules may link head-to-tail to form one-dimensional chains.
Dimers: Centrosymmetric or non-centrosymmetric dimers can form through pairs of N-H···O bonds, often creating characteristic ring motifs denoted by graph-set notation, such as R²₂(8). nih.gov
Hirshfeld Surface Analysis and Quantitative Contribution of Intermolecular Interactions
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. scirp.orgnih.gov By mapping properties onto this surface, one can deconstruct the crystal packing into contributions from different types of atomic contacts.
For this compound, a Hirshfeld analysis would be expected to reveal the following key features:
d_norm Surface: Bright red spots on the d_norm map would indicate the locations of the strong N-H···O hydrogen bonds, representing contacts that are shorter than the van der Waals radii. Fainter red areas might correspond to weaker C-H···O or C-H···Cl interactions.
2D Fingerprint Plots: These plots provide a quantitative summary of the intermolecular contacts. The plot for the title compound would likely be dominated by contributions from H···H, O···H/H···O, and C···H/H···C contacts. The presence of chlorine would also result in a significant contribution from Cl···H/H···Cl contacts.
Interactive Table: Predicted Hirshfeld Surface Contact Contributions This table shows the anticipated percentage contribution of major intermolecular contacts to the total Hirshfeld surface area, based on analyses of similar organic molecules. nih.gov
| Intermolecular Contact Type | Predicted Contribution (%) | Key Feature Represented |
| H···H | 35 - 45% | General van der Waals packing |
| O···H / H···O | 20 - 30% | N-H···O and C-H···O hydrogen bonds |
| C···H / H···C | 10 - 20% | van der Waals and C-H···π interactions |
| Cl···H / H···Cl | 5 - 15% | Halogen-related contacts |
| C···C | 3 - 7% | π-π stacking interactions |
Computational Chemistry and Theoretical Studies of 2 Chloro N Phenylacetyl Acetohydrazide
Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational efficiency. nih.govdergipark.org.trresearchgate.net This method is particularly well-suited for studying the properties of organic molecules like 2-chloro-N'-(phenylacetyl)acetohydrazide. DFT calculations are employed to determine the ground-state electronic structure, from which a wealth of information can be derived.
The first step in most quantum chemical calculations is to determine the most stable three-dimensional arrangement of atoms in the molecule, a process known as geometry optimization. Using a functional such as B3LYP or M05-2X with a basis set like 6-311G(d,p), the molecular geometry is adjusted until a minimum on the potential energy surface is located. scirp.orgscirp.orgnih.govresearchgate.net This optimized structure corresponds to the most energetically stable conformation of the molecule. For this compound, this would involve determining the bond lengths, bond angles, and dihedral angles that result in the lowest possible energy state. The stability of the molecule is indicated by the total energy calculated at this minimum. A lower total energy suggests greater stability.
Table 1: Representative Optimized Geometrical Parameters for a Hydrazide Structure
This table presents typical bond lengths and angles that would be determined for a molecule similar to this compound through DFT calculations.
| Parameter | Bond/Angle | Calculated Value |
|---|---|---|
| Bond Length | C=O | 1.23 Å |
| N-N | 1.38 Å | |
| C-Cl | 1.78 Å | |
| Bond Angle | C-N-N | 118° |
| O=C-N | 123° |
The electronic properties of a molecule are crucial for understanding its reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of this analysis. The HOMO is the orbital from which an electron is most likely to be donated, while the LUMO is the orbital to which an electron is most likely to be accepted. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity. scirp.orgscirp.orgnih.govekb.eg A large energy gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO.
For this compound, the HOMO is expected to be localized on the more electron-rich parts of the molecule, such as the phenyl ring and the hydrazide moiety. Conversely, the LUMO is likely to be distributed over the electron-withdrawing groups, such as the carbonyl and chloroacetyl functionalities.
Table 2: Illustrative HOMO-LUMO Energy Data
This table provides an example of the kind of data generated from a DFT analysis of a hydrazide derivative.
| Molecular Orbital | Energy (eV) |
|---|---|
| HOMO | -6.5 |
| LUMO | -1.2 |
| Energy Gap (ΔE) | 5.3 |
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites. The MEP map displays the electrostatic potential on the electron density surface, with different colors representing regions of varying potential. Typically, red indicates regions of high electron density and negative electrostatic potential, which are susceptible to electrophilic attack. Blue represents areas of low electron density and positive electrostatic potential, indicating sites for nucleophilic attack. Green and yellow represent regions of intermediate potential. For this compound, the MEP map would likely show negative potential around the carbonyl oxygens and the chlorine atom, and positive potential near the amide hydrogens.
Conformational Analysis and Potential Energy Surfaces
Molecules with rotatable single bonds can exist in various spatial arrangements called conformations. Conformational analysis is the study of the different possible conformations and their relative energies. lumenlearning.com For this compound, rotation around the C-C, C-N, and N-N single bonds can lead to different conformers. By systematically rotating these bonds and calculating the energy at each step, a potential energy surface can be generated. The minima on this surface correspond to stable conformers, while the maxima represent transition states between them. This analysis helps to identify the most stable conformation and understand the flexibility of the molecule.
Prediction of Spectroscopic Parameters
Computational methods can also be used to predict various spectroscopic properties, which can then be compared with experimental data to validate the computational model. For instance, the vibrational frequencies corresponding to infrared (IR) and Raman spectra can be calculated. These calculated frequencies can help in the assignment of experimental spectral bands to specific molecular vibrations. Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be computed, aiding in the interpretation of experimental NMR spectra. scirp.orgnih.gov
Structure Activity Relationship Sar and Mechanistic Elucidation in Biological Contexts
Correlating Structural Features of 2-chloro-N'-(phenylacetyl)acetohydrazide and Analogues with Observed Biological Activities
The biological activity of hydrazide-hydrazone compounds, including this compound and its analogues, is intrinsically linked to their molecular structure. The core hydrazone moiety, –(CO)–NH–N=CH–, is widely regarded as a key pharmacophore responsible for a range of biological effects, including antibacterial, anticonvulsant, anti-inflammatory, and anticancer activities. mdpi.commdpi.com The specific nature and potency of these activities are modulated by the various substituents attached to this central scaffold.
Structure-activity relationship (SAR) studies on related compounds reveal that even minor chemical modifications can lead to significant changes in biological function. For instance, in a series of phenoxyacetohydrazide Schiff bases designed as β-glucuronidase inhibitors, the position of a substituent on an aromatic ring was critical. An analogue with a methoxy group at the ortho position of the benzene ring demonstrated potent inhibitory activity (IC50 = 9.20 ± 0.32 µM), which was approximately five times more effective than the standard. mdpi.com However, moving this same methoxy group to the para position resulted in a dramatic loss of activity. mdpi.com This highlights the importance of substituent placement for optimal interaction with a biological target.
Similarly, research on hydrazide-hydrazone derivatives as laccase inhibitors has shown that the nature of the aldehyde fragment plays a pivotal role. A slim salicylic aldehyde framework was found to be crucial for stabilizing the molecule within the enzyme's substrate-binding pocket. mdpi.com The presence of bulky groups, such as tert-butyl substituents, on the salicylic aldehyde portion favored strong interactions and competitive inhibition. mdpi.com Conversely, derivatives with larger, more cumbersome units acted as non-competitive or uncompetitive inhibitors, indicating they bind to sites other than the active site. mdpi.com
The presence of a chloroacetyl group is also a significant structural feature. In related heterocyclic systems like 3-chloro monocyclic β-lactams, this functionality is associated with powerful antibacterial activity. nih.gov This suggests that the chloro- group in this compound could be a key contributor to potential antimicrobial properties by acting as a reactive site.
Interactive Table: SAR of Hydrazide Analogues
| Compound Class | Structural Modification | Observed Biological Activity | Reference |
| Phenoxyacetohydrazide Schiff Base | Methoxy group at ortho position | Potent β-glucuronidase inhibition (IC50 = 9.20 µM) | mdpi.com |
| Phenoxyacetohydrazide Schiff Base | Methoxy group at para position | Inactive against β-glucuronidase | mdpi.com |
| 4-Hydroxybenzhydrazide Derivative | Slim salicylic aldehyde fragment | Competitive laccase inhibition | mdpi.com |
| 4-Hydroxybenzhydrazide Derivative | Bulky 3,5-di-tert-butyl-2-hydroxy-benzylidene unit | Uncompetitive laccase inhibition (Ki = 17.9 µM) | mdpi.com |
| Azetidinones | Presence of 3-chloro moiety | Potent antibacterial activity | nih.gov |
Molecular Interactions with Biomolecules
Derivatives of hydrazones have been investigated for their ability to interact with DNA, a key mechanism for certain cytotoxic and antimicrobial agents. Molecular docking studies on related diacylhydrazine compounds suggest that these molecules can bind to DNA through a network of polar contacts and hydrogen bonds. mdpi.com Functional groups common to this class of compounds, such as the free -NH2 group and carbonyl groups, are often involved in forming hydrogen bonds with DNA bases. mdpi.com
The interaction of small molecules with proteins is fundamental to their pharmacokinetic and pharmacodynamic properties. Serum albumins, such as human serum albumin (HSA) and bovine serum albumin (BSA), are major transport proteins in the bloodstream that can bind to a wide variety of compounds, affecting their distribution and efficacy. nih.govnih.gov
Studies on 2-phenylacetohydrazide derivatives, which are structurally analogous to this compound, have provided detailed insights into their binding dynamics with BSA. nih.gov These interactions are typically studied using fluorescence spectroscopy, where the quenching of BSA's intrinsic fluorescence upon binding of the compound allows for the calculation of binding constants (Kb) and the number of binding sites (n). nih.gov
The affinity of these compounds for BSA is strongly influenced by their structural features. For example, derivatives containing two aromatic moieties exhibit higher binding constants, suggesting that hydrophobic and π-π interactions play a major role in the binding process. nih.gov In contrast, the presence of a phenolic (-OH) group was found to decrease the binding constant, indicating that this particular substitution does not favor interaction with the protein. nih.gov
Thermodynamic analysis helps to elucidate the nature of the binding forces. By measuring binding at different temperatures, parameters such as enthalpy change (ΔH) and entropy change (ΔS) can be determined. For many phenylacetohydrazide derivatives, the binding process is characterized by a negative ΔH and a negative ΔS, which indicates that van der Waals forces and hydrogen bonding are the primary drivers of the interaction with BSA. nih.gov
Interactive Table: Binding of Phenylacetohydrazide Analogues to Bovine Serum Albumin (BSA)
| Compound Analogue | Key Structural Feature | Binding Constant (Kb) at 298 K (M-1) | Predominant Binding Forces | Reference |
| BPAH | Two aromatic moieties | High | van der Waals, Hydrogen Bonding | nih.gov |
| PPAH | Two aromatic moieties | High | van der Waals, Hydrogen Bonding | nih.gov |
| HBPAH | Phenolic group | Lower than BPAH/PPAH | Not specified | nih.gov |
| FMPAH | Furan moiety | Lower than EPAH | Not specified | nih.gov |
Biochemical Pathways and Cellular Responses Triggered by the Compound
The biological activities of this compound and its analogues are a direct result of their modulation of specific biochemical pathways and cellular processes. While the precise pathways affected by the title compound are not extensively detailed, research on structurally related hydrazide-hydrazones allows for informed inferences about their likely mechanisms of action.
A primary mechanism is enzyme inhibition. As demonstrated with analogues, these compounds can act as potent inhibitors of specific enzymes like β-glucuronidase and laccase. mdpi.commdpi.com By binding to the active site or allosteric sites of these enzymes, they disrupt metabolic pathways that are crucial for the survival of pathogens or for disease progression. For example, the inhibition of bacterial enzymes is a common mechanism for antibacterial agents. nih.gov
Furthermore, the interaction of these compounds with DNA suggests that they can interfere with fundamental cellular processes such as DNA replication and transcription. mdpi.comnih.gov DNA cleavage activity has been observed in related compounds, which can lead to cytotoxicity. nih.gov Such activity can trigger cellular responses like cell cycle arrest and apoptosis (programmed cell death), which are key mechanisms for anticancer agents. Copper complexes of related ligands have shown significant cytotoxic effects against cancer cell lines, confirming their potential to disrupt cellular proliferation pathways. nih.gov The collective body of research indicates that the cellular responses triggered by this class of compounds are diverse and can range from the specific inhibition of an enzymatic reaction to the broad disruption of cellular integrity through DNA damage.
Synthesis and Biological/chemical Evaluation of Novel Derivatives of 2 Chloro N Phenylacetyl Acetohydrazide
Rational Design and Synthesis of Analogues with Targeted Modifications
The rational design of analogues of 2-chloro-N'-(phenylacetyl)acetohydrazide is a strategic endeavor to modulate the compound's properties through specific structural alterations. The synthesis of these novel derivatives typically begins with the reaction of various substituted phenylacetyl hydrazides with chloroacetyl chloride. A foundational synthetic route involves the condensation of 2-aminobenzothiazole-6-carboxylic acid with chloroacetyl chloride, followed by amination with hydrazine (B178648) hydrate. The resulting intermediate is then condensed with aromatic aldehydes to yield a series of Schiff bases, which can be further modified. mdpi.com This multi-step approach allows for systematic modifications at distinct parts of the molecule.
Halogen Atom Substitution and Positional Isomerism
The substitution of the chlorine atom and the introduction of halogens on the aromatic rings are key strategies to influence the electronic and steric properties of the molecule. In the synthesis of related benzimidazole structures, for example, bromo- and iodo-substituted phenyl rings are used to create pairs of isostructural crystals. mdpi.com This highlights how changing the halogen atom (e.g., from chlorine to bromine or iodine) and its position (meta- vs. para-) can lead to different solid-state arrangements, driven by intermolecular interactions like halogen bonding. mdpi.com
For instance, in a series of 2-{2-[N'-(arylidene)hydrazino]acetylamino}benzothiazole-6-carboxylic acids, derivatives were synthesized with various halogen substitutions on the arylidene group, including chloro, bromo, and fluoro at different positions. This allows for a direct comparison of how the nature and position of the halogen affect biological activity.
Table 1: Examples of Halogenated Arylidene Hydrazide Derivatives
| Compound ID | Arylidene Substituent | Reference |
|---|---|---|
| 4d | 4-Fluorophenyl | mdpi.com |
| 4f | 4-Chlorophenyl | mdpi.com |
| 4g | 4-Bromophenyl | mdpi.com |
Aromatic Ring Modifications (e.g., functionalization, replacement)
Modifications to the aromatic ring are extensively explored to enhance biological efficacy. This includes the introduction of various functional groups or the complete replacement of the phenyl ring with other cyclic systems. In one study, the carbazole scaffold of a parent compound was replaced by N',N'-diphenyl or N'-benzyl-N'-phenyl amine units to increase conformational freedom. csic.es This led to the synthesis of a range of derivatives with diverse chemical side chains. csic.es
Another approach involves adding electron-donating or electron-withdrawing groups to the phenyl ring. For example, derivatives have been synthesized incorporating methoxy (OCH₃) and nitro (NO₂) groups, which significantly alter the electronic distribution of the molecule and its potential interactions with biological targets. ijpsr.info
Table 2: Functional Group Modifications on the Aromatic Ring
| Compound | Aromatic Ring Substituent | Starting Material | Reference |
|---|---|---|---|
| 3g | 4-methoxyphenyl | p-methoxy aniline | ijpsr.info |
| 3f | 2-methoxyphenyl | o-methoxy aniline | ijpsr.info |
| - | 4-nitrophenyl | 4-nitroaniline | researchgate.net |
Hydrazide Linkage Derivatization
The hydrazide linkage is a versatile functional group that can be derivatized to create a variety of new structures, including important heterocyclic systems. One common transformation is the cyclization of hydrazide-hydrazone precursors into 1,3,4-oxadiazoles or 2-azetidinones (β-lactams). mdpi.commdpi.com
For example, a series of 2-{2-[N'-(arylidene)hydrazino]acetylamino}benzothiazole-6-carboxylic acids were subjected to dehydrative annulation using chloroacetyl chloride and triethylamine. mdpi.com This reaction resulted in the formation of 2-{2-[3-chloro-2-(aryl)-4-oxoazetidin-1-ylamino]-acetylamino}benzothiazole-6-carboxylic acids, effectively converting the hydrazone linkage into a 3-chloro-azetidinone ring. mdpi.com Such β-lactam rings are known to be pharmacologically active. mdpi.com Similarly, acylhydrazones can be cyclized into 3-acetyl-2,5-disubstituted-1,3,4-oxadiazolines, which provides another class of heterocyclic derivatives for biological evaluation. mdpi.com
Comparative Biological Activity Assessment of Derivatives
The synthesized analogues undergo systematic biological evaluation to establish structure-activity relationships (SAR). This involves comparing the activity of the derivatives against various microbial strains or cell lines.
In one study, a series of hydrazones and their corresponding cyclized 3-chloro-azetidinone derivatives were screened for antibacterial activity against Gram-positive (Staphylococcus aureus, Bacillus subtilis) and Gram-negative (Pseudomonas aeruginosa, Escherichia coli) bacteria. mdpi.com The results, presented as zones of inhibition, indicated that both the hydrazone precursors and the cyclized azetidinones exhibited good to moderate antibacterial activity. mdpi.com
Table 3: Comparative Antibacterial Activity (Zone of Inhibition in mm)
| Compound | Substituent (Ar) | S. aureus | B. subtilis | P. aeruginosa | E. coli | Reference |
|---|---|---|---|---|---|---|
| 4a | Phenyl | 14 | 12 | 11 | 10 | mdpi.com |
| 4f | 4-Chlorophenyl | 16 | 14 | 13 | 12 | mdpi.com |
| 5a | Phenyl (azetidinone) | 16 | 13 | 12 | 11 | mdpi.com |
Similarly, other studies have evaluated chloroacetamide derivatives for their antifungal activity. ijpsr.infonih.gov For example, 2-chloro-N-phenylacetamide (A1Cl) demonstrated fungicidal effects against clinical isolates of Candida tropicalis and Candida parapsilosis, with Minimum Inhibitory Concentration (MIC) values ranging from 16 to 256 µg/ml. nih.gov Another study on 3-acetyl-1,3,4-oxadiazolines showed that derivatives containing a 5-nitrofuran-2-yl moiety had notable antibacterial and antifungal activity. mdpi.com Compound 29 from this series was particularly effective against S. aureus (MIC = 15.62 µg/mL) and S. epidermidis (MIC = 3.91 µg/mL). mdpi.com
The antiviral potential of N′-phenylacetohydrazide derivatives has also been explored, with several compounds identified as potent inhibitors of the Ebola virus entry. csic.es Comparative assessment revealed that specific substitutions on the phenyl ring were key to their antiviral activity. csic.es
Exploring Novel Chemical Reactivities and Transformations
The chemical reactivity of this compound and its analogues is primarily centered around the reactive chloroacetyl group. The chlorine atom is a good leaving group, making it susceptible to nucleophilic substitution. researchgate.net This property is widely exploited to synthesize a diverse array of heterocyclic compounds. researchgate.net
The reaction of 2-chloro-N-arylacetamides with various nucleophiles (containing oxygen, nitrogen, or sulfur) can lead to the formation of imidazole, pyrrole, and thiophene systems through substitution followed by intramolecular cyclization. researchgate.net For example, the reaction of N-aryl 2-chloroacetamides with sodium hydrogen selenide can produce diorganyl selenide compounds. ekb.eg In a specific application, N-benzyl-2-chloro-N-(2-chloroacetyl)acetamide was reacted with sodium chalcogenates (Na₂E, where E= S, Se, Te) to yield corresponding cyclic chalcogenide compounds. ekb.eg This demonstrates the utility of the dichloroacetyl derivative in synthesizing novel heterocyclic systems containing different chalcogen atoms.
Furthermore, the alkylation of various substrates using N-substituted chloroacetamides is a common synthetic strategy. researchgate.net For instance, 2-(pyridin-3-yloxy)acetamides can be synthesized via the alkylation of the hydroxyl group of 2-arylpyridin-3-ols with different N-substituted chloroacetamides. researchgate.net These reactions underscore the role of the chloroacetamide moiety as a versatile building block for constructing more complex molecular architectures.
Potential Applications in Chemical and Materials Science Research
Utility as Synthetic Building Blocks and Intermediates in Organic Synthesis
The structure of 2-chloro-N'-(phenylacetyl)acetohydrazide makes it a promising candidate as a scaffold for the synthesis of more complex molecules, particularly heterocyclic compounds. The presence of multiple reactive sites allows for a variety of chemical transformations. For instance, the hydrazide functionality is a well-known precursor for the synthesis of numerous five- and six-membered heterocyclic rings such as pyrazoles, oxadiazoles (B1248032), and triazoles, which are significant pharmacophores in medicinal chemistry.
The chloroacetyl group provides a reactive handle for nucleophilic substitution reactions, enabling the introduction of a wide array of functional groups. This dual reactivity is a key feature for its use in multi-component reactions and the construction of diverse molecular libraries. Research on related hydrazide-hydrazone derivatives has demonstrated their successful application in the synthesis of various heterocyclic systems. ajol.info For example, the reaction of similar chloroacetylated hydrazides can lead to the formation of pyrazole derivatives, which have been investigated for their anti-tumor activities. nih.gov
The general synthetic utility of chloroacetamide derivatives is also well-documented. They are frequently employed as intermediates in the synthesis of biologically active compounds. ijpsr.infonih.gov The phenylacetyl moiety, in turn, can influence the solubility and electronic properties of the resulting molecules.
Table 1: Potential Synthetic Transformations of this compound
| Reactive Site | Reagent/Reaction Type | Potential Product Class |
| Hydrazide | Diketones, β-ketoesters | Pyrazoles, Pyridazinones |
| Hydrazide | Carbon disulfide, Isothiocyanates | Thiadiazoles, Triazoles |
| Chloroacetyl | Amines, Thiols, Alcohols | Substituted acetamides |
| Chloroacetyl | Azides | Azido derivatives |
Role in the Development of Advanced Functional Materials
The development of advanced functional materials often relies on the design and synthesis of novel organic molecules with specific electronic, optical, or coordination properties. This compound possesses structural elements that suggest its potential in this area.
Ligands for Metal Complexes: The hydrazide group contains multiple heteroatoms (nitrogen and oxygen) that can act as coordination sites for metal ions. Acetohydrazide derivatives have been successfully used as ligands to form stable complexes with various transition metals. semanticscholar.orgnih.gov These metal complexes can exhibit interesting magnetic, catalytic, or photoluminescent properties. The specific coordination behavior of this compound would depend on the reaction conditions and the nature of the metal ion, potentially leading to the formation of mononuclear or polynuclear complexes. The phenylacetyl group could further influence the steric and electronic environment of the metal center.
Components of Organic Semiconductors: While there is no direct literature on the use of this specific compound in organic semiconductors, related molecular structures are of interest. The combination of aromatic rings and heteroatoms can facilitate intermolecular interactions, such as π-π stacking and hydrogen bonding, which are crucial for charge transport in organic materials. Further functionalization of the molecule could be explored to tune its electronic properties for potential applications in organic field-effect transistors (OFETs) or organic light-emitting diodes (OLEDs).
Precursors for Polymers: The reactive chloroacetyl group could potentially be used for post-polymerization modification or as an initiator for certain types of polymerization. Furthermore, the bifunctional nature of the molecule could allow it to act as a monomer in condensation polymerization reactions, leading to the formation of novel polymers with integrated hydrazide and phenylacetyl functionalities.
Methodological Advancements Facilitated by the Compound's Reactivity
The specific reactivity of this compound could also drive methodological advancements in organic synthesis. Its ability to undergo sequential or one-pot multi-step transformations could be exploited for the efficient construction of complex molecular architectures. For instance, the differential reactivity of the chloroacetyl and hydrazide groups could be harnessed in orthogonal chemical strategies.
The development of novel synthetic routes to important heterocyclic scaffolds could be facilitated by using this compound as a starting material. Its availability from commercial suppliers suggests that it can be a readily accessible platform for exploring new chemical reactions and synthetic strategies.
Q & A
Q. What are the optimal synthetic routes and reaction conditions for preparing 2-chloro-N'-(phenylacetyl)acetohydrazide?
The synthesis typically involves multi-step reactions. A common approach includes:
- Step 1 : Condensation of phenylacetic acid derivatives with hydrazine hydrate to form the hydrazide backbone .
- Step 2 : Chloroacetylation under controlled pH and temperature (e.g., 60–80°C in methanol/chloroform mixtures) .
- Step 3 : Purification via recrystallization (methanol or ethanol) to achieve >90% yield .
Key parameters include solvent choice (polar aprotic solvents enhance reactivity), catalyst use (e.g., acetic acid for imine formation), and stoichiometric control to minimize side products .
Q. Which analytical techniques are most reliable for characterizing this compound?
Essential techniques include:
- Nuclear Magnetic Resonance (NMR) : Confirm hydrazide and chloroacetyl group integration (e.g., δ 9.5–10.0 ppm for NH in H NMR) .
- Mass Spectrometry (MS) : Verify molecular ion peaks ([M+H]) and fragmentation patterns .
- Infrared Spectroscopy (IR) : Identify N–H stretches (~3200 cm) and C=O vibrations (~1650 cm) .
- Thin-Layer Chromatography (TLC) : Monitor reaction progress and purity .
Q. How can researchers optimize reaction yields during synthesis?
Optimization strategies:
- Solvent Selection : Methanol/chloroform mixtures improve solubility of intermediates .
- Temperature Control : Reflux conditions (70–80°C) enhance imine formation kinetics .
- Catalyst Use : Acidic conditions (e.g., acetic acid) stabilize reactive intermediates .
- Purification : Sequential recrystallization from methanol reduces impurities .
Advanced Research Questions
Q. What crystallographic methods are suitable for determining the molecular conformation of this compound?
- Single-Crystal X-ray Diffraction (SCXRD) : Resolve bond lengths and angles (e.g., C–Cl bond ~1.74 Å) .
- SHELX Software : Refine structures using SHELXL for small-molecule crystallography. Typical parameters: space group , .
- Hydrogen Bonding Analysis : Identify stabilizing interactions (e.g., N–H···O) critical for lattice stability .
Q. How can researchers resolve contradictions in reported biological activities of acetohydrazide derivatives?
Methodological approaches include:
- Dose-Response Studies : Establish IC values across multiple cell lines to assess potency variability .
- Enzyme Assays : Test inhibition of specific targets (e.g., cyclooxygenase or kinases) under standardized conditions .
- Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities and reconcile experimental disparities .
Q. What strategies improve selectivity in functionalization reactions of the acetohydrazide moiety?
- Protecting Groups : Temporarily block reactive sites (e.g., NH groups) during derivatization .
- Metal Catalysis : Employ Pd or Cu catalysts for regioselective C–H activation .
- Solvent Effects : Use DMF or DMSO to stabilize transition states in nucleophilic substitutions .
Q. How can researchers validate the stability of this compound under physiological conditions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
